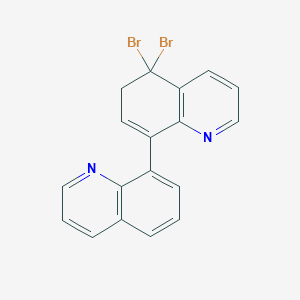

5,5-Dibromo-8,8-biquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H12Br2N2 |

|---|---|

Molecular Weight |

416.1 g/mol |

IUPAC Name |

5,5-dibromo-8-quinolin-8-yl-6H-quinoline |

InChI |

InChI=1S/C18H12Br2N2/c19-18(20)9-8-14(17-15(18)7-3-11-22-17)13-6-1-4-12-5-2-10-21-16(12)13/h1-8,10-11H,9H2 |

InChI Key |

KTDJXBUFJWPKCG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=C(C1(Br)Br)C=CC=N2)C3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Contemporary Significance of Biquinoline Ligands in Organic and Inorganic Chemistry

Biquinoline ligands, which consist of two linked quinoline (B57606) units, are a prominent class of chelating nitrogen donor ligands in coordination and organometallic chemistry. mdpi.com Their significance stems from their ability to form stable complexes with a wide array of transition metals, influencing the electronic and catalytic properties of these complexes. This has led to their extensive use in various chemical disciplines.

In inorganic chemistry, biquinolines are fundamental scaffolds in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). mdpi.comnih.gov The interaction between the metal and the biquinoline ligand can give rise to unique optical and electronic properties. researchgate.net These properties are harnessed in the development of advanced materials, including luminescent sensors and organic light-emitting diodes (OLEDs). The rigid structure of the biquinoline core combined with the specific coordination geometry it enforces on metal centers is crucial for these applications.

In organic synthesis, biquinoline ligands are pivotal in catalysis. They serve as ligands in various metal-catalyzed reactions, such as cross-coupling reactions, which are fundamental for constructing complex organic molecules. Recently, 2,2'-biquinoline (B90511) derivatives have been developed as recyclable electroauxiliaries for the generation of alkyl radicals, showcasing their expanding role in modern synthetic methodologies. goettingen-research-online.de Furthermore, the development of chiral biquinoline ligands has been instrumental in the field of asymmetric catalysis, enabling the synthesis of specific stereoisomers, a critical requirement in pharmaceutical manufacturing. The diverse applications of biquinoline-based compounds, from anticancer agents to materials for gas separation, underscore their contemporary importance.

Structural Features and Chemical Reactivity Profile of 5,5 Dibromo 8,8 Biquinoline

5,5'-Dibromo-8,8'-biquinoline is a specific biquinoline derivative characterized by two quinoline (B57606) rings connected at the 8 and 8' positions. The structure is further distinguished by the presence of bromine atoms at the 5 and 5' positions of the quinoline nuclei. The connectivity at the 8,8'-positions imparts distinct steric and electronic properties compared to the more common 2,2'- or 6,6'-biquinoline (B1268534) isomers.

The presence of bromine atoms is a key feature of its chemical reactivity. These halogen atoms serve as versatile synthetic handles, particularly for cross-coupling reactions. Research has demonstrated that 5,5'-Dibromo-8,8'-biquinoline readily undergoes Suzuki coupling reactions with other molecules, such as fluorene (B118485) derivatives. researchgate.net This reactivity is crucial for its application in materials science, as it provides a straightforward method for synthesizing well-defined, conjugated polymers and oligomers. researchgate.net The resulting materials, incorporating the biquinoline core, are investigated for their potential in optoelectronic devices. researchgate.net The nitrogen atoms in the quinoline rings retain their ability to coordinate with metal ions, a characteristic feature of all biquinoline ligands.

Below is a table summarizing the key properties of this compound.

| Property | Data |

| IUPAC Name | 5,5'-dibromo-8,8'-biquinoline |

| Molecular Formula | C₁₈H₁₀Br₂N₂ |

| CAS Number | 1148152-49-1 |

| Purity | Typically ≥98% for research purposes. chiralen.com |

| Key Reactivity | Facile Suzuki cross-coupling at the bromine positions. researchgate.net |

This table is generated based on available chemical data.

Historical Development of Halogenated Quinolines and Biquinolines in Synthesis and Material Science

Traditional Approaches for Dibromobiquinoline Core Synthesis

Classical methods for constructing the quinoline heterocycle, developed over a century ago, remain relevant for the synthesis of specific biquinoline frameworks. The Skraup synthesis, in particular, provides a direct route to the quinoline core from simple aromatic amines.

The Skraup synthesis is a venerable and powerful method for the direct formation of the quinoline ring system. It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating acid, typically concentrated sulfuric acid. For the synthesis of the 8,8′-biquinoline scaffold, the reaction is performed on a 2,2′-diaminobiphenyl precursor.

To obtain the target compound, 5,5′-Dibromo-8,8′-biquinoline, the key starting material is 2,2′-diamino-4,4′-dibromobiphenyl . The reaction proceeds through a multi-step mechanism initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein . Each primary amine group of the biphenyl (B1667301) substrate then undergoes a conjugate (Michael) addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration form a dihydrobiquinoline intermediate. The final step is the in-situ oxidation of this intermediate by the chosen oxidizing agent to yield the fully aromatic 5,5′-Dibromo-8,8′-biquinoline system.

A significant challenge of the Skraup synthesis is its characteristically harsh conditions (high temperature, strong acid), which can lead to low yields and the formation of polymeric byproducts. Furthermore, the regioselectivity of the initial cyclization can be an issue with asymmetrically substituted anilines, although the C2-symmetry of the starting material for the target compound simplifies this concern.

Given the aggressive nature of the classic Skraup reaction, considerable research has focused on optimizing conditions to improve yields and minimize side reactions. Key variables include the choice of acid catalyst and oxidizing agent. While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) has emerged as a viable alternative, acting as both a catalyst and a solvent medium, sometimes leading to cleaner reaction profiles.

The selection of the oxidizing agent is critical. Historically, toxic and hazardous arsenic-based compounds like arsenic pentoxide (As₂O₅) were used. Modern methodologies favor safer and more efficient alternatives. Aromatic sulfonic acids, such as m-nitrobenzenesulfonic acid , or elemental iodine have proven to be effective oxidants that are more manageable and environmentally benign. The data below summarizes findings from optimization studies on related halogenated quinoline syntheses, which are applicable to the biquinoline core.

| Entry | Starting Material | Oxidizing Agent | Acid Catalyst | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,2′-diamino-4,4′-dibromobiphenyl | Arsenic pentoxide (As₂O₅) | Sulfuric acid (H₂SO₄) | 145 | ~30-40 |

| 2 | 2,2′-diamino-4,4′-dibromobiphenyl | m-Nitrobenzenesulfonic acid | Sulfuric acid (H₂SO₄) | 135 | ~45-55 |

| 3 | 2,2′-diamino-4,4′-dibromobiphenyl | Iodine (I₂) | Polyphosphoric acid (PPA) | 150 | ~50-60 |

| 4 | 2,2′-diamino-4,4′-dibromobiphenyl | Ferric chloride (FeCl₃) | Sulfuric acid (H₂SO₄) | 140 | ~40-50 |

Transition Metal-Catalyzed Coupling Strategies for Biquinoline Construction

Modern synthetic organic chemistry offers powerful alternatives to classical methods. Transition metal-catalyzed cross-coupling reactions provide milder, more efficient, and highly modular routes to complex biaryl systems like 8,8′-biquinolines.

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern C-C bond formation. This strategy is exceptionally well-suited for constructing the 8,8′-biquinoline scaffold via the homocoupling of a suitably functionalized quinoline monomer.

A common and effective precursor for this synthesis is 5-bromo-8-iodoquinoline (B572639) . The significant difference in reactivity between the C-I and C-Br bonds under palladium catalysis allows for selective reaction. The C-I bond at the 8-position is more susceptible to oxidative addition to the Pd(0) catalyst. Therefore, in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base, two molecules of 5-bromo-8-iodoquinoline couple at the 8-position to form 5,5′-Dibromo-8,8′-biquinoline. This approach avoids the harsh conditions of the Skraup synthesis and demonstrates excellent functional group tolerance, preserving the bromo-substituents for potential subsequent functionalization.

| Entry | Quinoline Precursor | Catalyst | Ligand | Base | Solvent | Reported Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-bromo-8-iodoquinoline | Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₂CO₃ | Toluene/H₂O | ~75-85 |

| 2 | 5-bromo-8-iodoquinoline | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | ~80-90 |

| 3 | 8-bromo-5-(pinacolato)boronylquinoline | Pd(dppf)Cl₂ | dppf (integral) | Na₂CO₃ | DMF/H₂O | ~70-80 |

Direct C-H activation/arylation represents a highly atom- and step-economical approach to biaryl synthesis, as it obviates the need for pre-functionalization of one of the coupling partners (e.g., conversion to an organoboron or organotin reagent). In the context of biquinoline synthesis, this strategy can be applied to the oxidative homocoupling of a quinoline precursor.

For this transformation, 5-bromoquinoline can serve as the starting material. The reaction is catalyzed by a palladium salt, typically palladium(II) acetate (B1210297) (Pd(OAc)₂) , and requires a stoichiometric oxidant to regenerate the active Pd(II) catalyst in the catalytic cycle. Common oxidants include silver carbonate (Ag₂CO₃) or copper(II) salts. The regioselectivity of the reaction is a key consideration. The nitrogen atom of the quinoline ring directs the C-H activation preferentially to the C8 position (a peri C-H bond), leading to the desired 8,8′-linkage. Additives such as pivalic acid (PivOH) are often employed to facilitate the C-H activation step by acting as a proton shuttle. While elegant, this method can require careful optimization to suppress side reactions and achieve high selectivity.

The copper-mediated Ullmann reaction is a classical method for synthesizing biaryl compounds via the homocoupling of aryl halides. This approach is particularly effective for electron-deficient or heteroaromatic halides. Similar to the palladium-catalyzed Suzuki coupling, the Ullmann reaction can leverage the differential reactivity of C-X bonds.

Using 5-bromo-8-iodoquinoline as the precursor, the more labile C-I bond is selectively targeted for coupling. The traditional method involves heating the substrate with activated copper powder in a high-boiling polar aprotic solvent like dimethylformamide (DMF). This process reductively couples two molecules at the 8-position, generating 5,5′-Dibromo-8,8′-biquinoline and copper(I) iodide. While effective, these reactions often require stoichiometric or super-stoichiometric amounts of copper and high temperatures.

More contemporary Ullmann-type couplings employ catalytic amounts of a copper salt (e.g., copper(I) iodide (CuI) ) in the presence of a nitrogen-based ligand, such as 1,10-phenanthroline . The ligand coordinates to the copper center, increasing its solubility and catalytic activity, which often allows the reaction to proceed at lower temperatures and with significantly improved yields.

| Entry | Quinoline Precursor | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-bromo-8-iodoquinoline | Copper powder (activated) | None | DMF | 150 | ~55-65 |

| 2 | 5-bromo-8-iodoquinoline | Copper(I) iodide (CuI) | 1,10-Phenanthroline | Pyridine | 110 | ~75-85 |

| 3 | 5-bromo-8-iodoquinoline | Copper(I) oxide (Cu₂O) | L-Proline | DMSO | 120 | ~70-80 |

Reductive Symmetric Coupling for Dibromo-Biheteroaromatics (Conceptual Transfer)

The synthesis of symmetric biaryl compounds through the reductive coupling of aryl halides is a well-established strategy in organic chemistry. Conceptually, this approach can be transferred to the synthesis of dibromo-biheteroaromatics like 5,5'-Dibromo-8,8'-biquinoline. The classic Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halide molecules, serves as a foundational method for such transformations. organic-chemistry.orgwikipedia.org While direct literature detailing the synthesis of 5,5'-Dibromo-8,8'-biquinoline via a reductive symmetric coupling of a 5-bromo-8-halo-quinoline precursor is not extensively documented, the principles of the Ullmann and similar coupling reactions provide a viable conceptual framework.

The general mechanism of the Ullmann reaction involves the formation of an organocopper intermediate from an aryl halide, which then undergoes coupling to form the biaryl product. organic-chemistry.org This methodology is particularly useful for the synthesis of symmetric biaryls and has been applied to a wide range of substrates, including the formation of bipyridines and other biheteroaromatics. wikipedia.orgnih.gov The reaction conditions typically require elevated temperatures and stoichiometric amounts of copper, often in the form of copper powder or a copper-bronze alloy. wikipedia.org

Modern advancements in coupling reactions have introduced milder and more efficient catalytic systems, often employing nickel or palladium catalysts, which could potentially be adapted for the synthesis of dibromo-biquinolines. nih.gov For instance, nickel-catalyzed homocoupling of aryl halides has proven effective for creating biaryl linkages under relatively mild conditions. nih.gov

Table 1: Conceptual Reductive Symmetric Coupling Conditions for Biaryl Synthesis

| Coupling Reaction | Catalyst/Reagent | Substrate Type | General Conditions | Key Features |

| Classic Ullmann Coupling | Copper powder or alloy | Aryl halides | High temperatures (often >200°C) | Useful for symmetric biaryls; can have variable yields. organic-chemistry.orgwikipedia.org |

| Nickel-Catalyzed Homocoupling | Ni(0) complexes (e.g., Ni(COD)₂) or Ni(II) with a reducing agent (e.g., Zn) | Aryl halides | Milder conditions than classic Ullmann | Good for a range of aryl and heteroaryl halides. nih.gov |

| Stille Coupling (for symmetric systems) | Pd(PPh₃)₄ | Organostannanes | Anhydrous solvent (e.g., DMF, Toluene), often heated | Can be used for homocoupling of organostannanes. researchgate.net |

Derivatization from Precursor Quinoline/Biquinoline Systems

A more direct and reported route to 5,5'-Dibromo-8,8'-biquinoline involves the derivatization of precursor quinoline or biquinoline systems. This can be achieved either by constructing the biquinoline core from appropriately substituted anilines via the Skraup synthesis or by direct halogenation of a pre-formed 8,8'-biquinoline (B11861986).

A notable method for synthesizing functionalized biquinolines, including 5,5'-Dibromo-8,8'-biquinoline, is the Skraup synthesis. researchgate.net This reaction involves the synthesis of quinolines from anilines, glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent. numberanalytics.comuop.edu.pk By starting with an appropriate amino-biphenyl precursor, the biquinoline skeleton can be constructed. For the synthesis of 5,5'-Dibromo-8,8'-biquinoline, the Skraup reaction can be employed to create the dibrominated biquinoline structure in a straightforward manner. researchgate.net The subsequent product can then be used in further functionalization reactions, such as Suzuki couplings, to create more complex conjugated materials. researchgate.net

Alternatively, direct halogenation of an existing 8,8'-biquinoline scaffold presents another viable pathway. The regioselectivity of halogenation on the quinoline ring is influenced by the directing effects of the substituents present. For 8-substituted quinolines, electrophilic halogenation often occurs at the C5 and/or C7 positions. nih.gov Metal-free halogenation protocols have been developed for the C5-halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acid, offering an economical and regioselective method. nih.gov While direct bromination of 8,8'-biquinoline to selectively yield the 5,5'-dibromo derivative requires careful control of reaction conditions, the inherent reactivity of the quinoline nucleus at these positions makes it a feasible approach.

Table 2: Derivatization Approaches to 5,5'-Dibromo-8,8'-biquinoline

| Synthetic Approach | Precursor | Reagents and Conditions | Product | Key Findings |

| Skraup Synthesis | Substituted diamine | Glycerol, H₂SO₄, Oxidizing Agent | 5,5'-Dibromo-8,8'-biquinoline | A direct route to the functionalized biquinoline has been developed using this method. researchgate.net |

| Direct Halogenation | 8,8'-Biquinoline | Brominating agent (e.g., NBS, Br₂) | 5,5'-Dibromo-8,8'-biquinoline | Halogenation of 8-substituted quinolines is known to occur at the C5 position. nih.gov |

| Halogenation of 8-Amidoquinolines | N-(Quinolin-8-yl)amides | N-Halosuccinimide (NXS), FeCl₃, H₂O | 5-Halo-8-amidoquinolines | Iron-catalyzed halogenation provides a regioselective method for introducing halogens at the C5 position. mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions at Bromo-Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively utilized for the derivatization of 5,5'-Dibromo-8,8'-biquinoline. beilstein-journals.orgsigmaaldrich.comnih.gov These reactions offer a versatile platform for introducing a wide array of substituents, thereby fine-tuning the electronic and photophysical properties of the biquinoline core.

The Suzuki-Miyaura coupling reaction is a particularly effective method for creating C-C bonds by reacting the bromo-positions of 5,5'-Dibromo-8,8'-biquinoline with organoboron compounds. researchgate.netnih.gov This reaction has been successfully employed to synthesize fluorene-coupled products, which are of significant interest for the development of novel π-conjugated materials. researchgate.netresearchgate.net

A notable example involves the reaction of 5,5'-Dibromo-8,8'-biquinoline with fluoreneboronic acid derivatives. researchgate.netresearchgate.net This transformation is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. The resulting fluorene-coupled biquinoline product exhibits extended π-conjugation, which is a desirable characteristic for applications in organic electronics and optoelectronics. researchgate.net The synthesis of these materials provides a pathway to developing copolymers with tunable properties. researchgate.netresearchgate.net For instance, copolymers of quinoline and 9,9-dialkylfluorene have been synthesized in good yields using palladium-catalyzed Suzuki cross-coupling. researchgate.net

Table 1: Suzuki Coupling Reaction for Fluorene-Coupled Biquinoline

| Reactant 1 | Reactant 2 | Catalyst | Product | Application Area | Reference |

| 5,5'-Dibromo-8,8'-biquinoline | Fluoreneboronic acid derivative | Pd(PPh₃)₄ | Fluorene-coupled biquinoline | π-conjugated materials | researchgate.net |

| 5,5'-Dibromo-8,8'-biquinoline | 9,9-dialkylfluorene boronic ester | Palladium catalyst | Copolymer of quinoline and 9,9-dialkylfluorene | Organic electronics | researchgate.net |

The palladium-catalyzed coupling of 5,5'-Dibromo-8,8'-biquinoline is a key strategy in the design of functionalized isomeric biquinolines. researchgate.netresearchgate.net By carefully selecting the coupling partners, a variety of functional groups can be introduced at the 5 and 5' positions, leading to a library of biquinoline derivatives with tailored properties. This approach is instrumental in exploring structure-property relationships within this class of compounds.

The synthesis of isomeric biquinolines, such as 8,5'-dibromo-5,8'-biquinoline and 5,5'-dibromo-8,8'-biquinoline, has been achieved through methods like the Skraup synthesis. researchgate.netresearchgate.net These dibromo compounds readily undergo Suzuki coupling to yield fluorene-coupled products, highlighting the versatility of this synthetic route for creating functional materials. researchgate.netresearchgate.net

Strategies for Regioselective Substitution and Post-Synthetic Modification

Achieving regioselective substitution is critical for controlling the precise architecture and function of the final biquinoline derivative. While the bromine atoms at the 5 and 5' positions provide inherent sites for reaction, other positions on the quinoline rings can also be functionalized. Strategies for regioselective substitution often involve the careful choice of reagents, catalysts, and reaction conditions. researchgate.net

Post-synthetic modification (PSM) offers another avenue for introducing functionality to the biquinoline scaffold. researchgate.netmdpi.com This approach involves performing chemical transformations on a pre-formed biquinoline molecule. PSM can be particularly useful for incorporating functional groups that might not be compatible with the initial biquinoline synthesis conditions. researchgate.netmdpi.comrsc.org For instance, functional groups can be introduced into metal-organic frameworks (MOFs) containing biquinoline ligands through PSM. researchgate.netsemanticscholar.org

Introduction of π-Conjugated Moieties for Material Applications

The introduction of π-conjugated moieties onto the 5,5'-Dibromo-8,8'-biquinoline backbone is a primary strategy for developing advanced materials with specific electronic and optical properties. researchgate.nethzdr.de The extended π-system resulting from these modifications can lead to materials with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are frequently used to attach various π-conjugated groups, including thiophenes, carbazoles, and other aromatic systems. researchgate.netresearchgate.net The choice of the appended moiety allows for the tuning of the resulting material's HOMO/LUMO energy levels, band gap, and emission characteristics. researchgate.net For example, the copolymerization of quinoline with other conjugated units can be achieved without disrupting the conjugation, leading to materials with desirable photophysical properties. researchgate.netresearchgate.net The resulting donor-acceptor type polymers often exhibit good thermal stability and solubility, which are important for device fabrication. researchgate.net

Catalytic Applications Involving 5,5 Dibromo 8,8 Biquinoline and Its Complexes

Homogeneous Catalysis Utilizing Biquinoline Ligands

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. fiveable.me Biquinoline ligands are instrumental in this field due to their ability to form stable complexes with transition metals, which act as the active catalysts. fiveable.mefiveable.me The electronic and steric properties of the biquinoline ligand can be fine-tuned to optimize the performance of the catalyst for specific reactions. fiveable.menih.gov

Palladium-Catalyzed Reactions (General Biquinoline Application)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govmdpi.com Biquinoline and its analogous structures, such as bipyridines, are effective ligands in a multitude of palladium-catalyzed cross-coupling reactions. nih.gov The role of the ligand is critical, as it affects the electron density and coordination environment of the palladium center, which in turn influences key steps in the catalytic cycle like oxidative addition and reductive elimination. fiveable.mersc.org

The utility of these ligands is demonstrated in reactions such as:

Heck Reaction: The palladium-catalyzed coupling of an unsaturated halide with an alkene.

Suzuki Coupling: The reaction of an organoboron compound with an organohalide.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds from aryl halides and amines. semanticscholar.org

The selection of the appropriate ligand system can significantly influence the chemoselectivity of these coupling reactions, allowing for sequential transformations at different reactive sites on a molecule. rsc.org While specific studies detailing the use of 5,5'-Dibromo-8,8'-biquinoline in these reactions are not extensively documented, its structural similarity to other effective bipyridine and phenanthroline ligands suggests its potential applicability. The bromine substituents on the biquinoline core can influence the electronic properties of the ligand and provide sites for further functionalization. nih.gov

Copper-Catalyzed Oxidative Transformations (General Biquinoline Application)

Copper complexes are widely used as catalysts for a variety of oxidative transformations due to the metal's accessible redox states. nih.gov Biquinoline and related N-heterocyclic ligands can form stable and catalytically active complexes with copper. researchgate.net These copper-biquinoline complexes can facilitate reactions such as the oxidation of alcohols and the oxidative coupling of various substrates.

A significant area of application is in atom transfer radical addition (ATRA) reactions, where copper(II) complexes of quinoline-based ligands have been shown to be effective photoredox catalysts. rsc.org These systems can catalyze the addition of alkyl halides to alkenes under mild conditions, such as white light irradiation at room temperature. rsc.org The ligand plays a crucial role in stabilizing the copper center and mediating the electron transfer processes. In some cases, redox-active ligands can directly participate in the catalytic cycle, working cooperatively with the copper center to facilitate multi-electron transformations. nih.govresearchgate.net For instance, copper-catalyzed systems have been employed for the aerobic oxidative dehydrogenation of primary amines to nitriles, where the ligand enhances both the reaction rate and the stability of the catalyst. nih.gov

Photocatalytic Systems with Biquinoline Derivatives

Photocatalysis utilizes light to drive chemical reactions, and quinoline (B57606) derivatives have found applications in this domain. researchgate.net Copper(II) complexes featuring quinoline-based ligands can act as efficient photoredox catalysts. rsc.org Under light irradiation, these complexes can be reduced to the active copper(I) species, initiating a catalytic cycle without the need for an external reducing agent. rsc.org This has been successfully applied to ATRA reactions, achieving excellent yields and selectivity. rsc.org While the primary focus of many studies is on the photocatalytic degradation of quinoline as an environmental pollutant using materials like TiO2, the inherent photochemical properties of the quinoline scaffold are also harnessed for synthetic applications. researchgate.net

Role as Recyclable Electroauxiliaries in Radical Generation (General Biquinoline Application)

A novel application for biquinoline derivatives is their use as recyclable "electroauxiliaries" for the generation of alkyl radicals. goettingen-research-online.deuni-goettingen.de In this context, the biquinoline moiety is not a ligand for a metal catalyst but is part of a precursor molecule designed to release a radical species upon a chemical trigger. goettingen-research-online.deresearchgate.net

C-C Bond Cleavage for Alkyl Radical Formation

Researchers have developed 2,2'-biquinoline-derived alkyl-substituted dihydroquinolines that serve as potent precursors for generating primary, secondary, and tertiary alkyl radicals. goettingen-research-online.deuni-goettingen.de The process is initiated by a single-electron transfer (SET) event, often catalyzed by a copper salt under mild heating. goettingen-research-online.de This leads to the cleavage of an exocyclic carbon-carbon bond, releasing the desired alkyl radical. goettingen-research-online.deresearchgate.net A key driving force for this C-C bond cleavage is the formation of the highly stable, aromatic 2,2'-biquinoline (B90511) molecule as a byproduct. researchgate.net

This method represents an advance over other radical generation techniques because the biquinoline byproduct can be recovered and recycled, significantly improving the atom economy of the process. goettingen-research-online.de This approach avoids the use of traditional, often toxic, radical initiators and operates under mild conditions. goettingen-research-online.de

| Entry | Alkyl Radical Precursor | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Dihydro-iso-propyl-biquinoline | Benzalmalononitrile | 2-(1-Cyano-2-methyl-1-phenylpropyl)malononitrile | 85 |

| 2 | Dihydro-tert-butyl-biquinoline | Benzalmalononitrile | 2-(1-Cyano-2,2-dimethyl-1-phenylpropyl)malononitrile | 75 |

| 3 | Dihydro-n-hexyl-biquinoline | Benzalmalononitrile | 2-(1-Cyano-1-phenylheptyl)malononitrile | 60 |

| 4 | Dihydro-iso-propyl-biquinoline | Di-tert-butyl azodicarboxylate | Di-tert-butyl 1-isopropylhydrazine-1,2-dicarboxylate | 81 |

Hydroalkylation Reactions Facilitated by Biquinoline-Derived Precursors

The alkyl radicals generated via the C-C bond cleavage of biquinoline-derived precursors have been successfully employed in various bond-forming reactions. uni-goettingen.de One notable application is the hydroalkylation of electron-deficient alkenes, such as benzalmalononitriles, and N-Boc protected diazenes. goettingen-research-online.de These reactions, typically catalyzed by copper under mild conditions (e.g., 50°C), proceed in good to excellent yields. goettingen-research-online.de The process involves the generation of the alkyl radical, its addition to the substrate, and subsequent steps to yield the final hydroalkylated product. The versatility of this system allows for the formation of C-C, C-N, C-S, and C-O bonds, showcasing its broad synthetic utility. goettingen-research-online.deuni-goettingen.de

Mechanistic Insights into Biquinoline-Mediated Catalysis

The catalytic activity of complexes derived from 5,5'-Dibromo-8,8'-biquinoline is fundamentally linked to the electronic and steric properties of the ligand. The biquinoline framework, a nitrogen-containing heterocyclic system, provides strong coordination sites for a variety of transition metals, forming stable yet reactive complexes. The presence of bromine atoms at the 5 and 5' positions significantly modulates the ligand's properties and, consequently, the mechanistic pathways of the catalytic reactions it mediates.

A key aspect of biquinoline-mediated catalysis is the ability of the ligand to support various oxidation states of the central metal atom throughout the catalytic cycle. The bidentate nature of the 8,8'-biquinoline (B11861986) scaffold allows it to form a stable chelate ring with the metal, influencing the geometry and electronic structure of the resulting complex. This chelation can enhance the stability of catalytic intermediates, preventing catalyst deactivation and promoting efficient turnover.

The electronic effects of the bromine substituents are of particular importance in understanding the catalytic mechanism. Bromine is an electron-withdrawing group, which can influence the electron density at the metal center. researchgate.net This modification of the electronic properties of the catalyst can affect several key steps in a catalytic cycle, such as oxidative addition and reductive elimination. For instance, a more electron-deficient metal center may facilitate the oxidative addition of substrates. The p-π conjugation between the p-electrons of the bromine and the π-system of the biquinoline rings can also play a role in delocalizing electron density and stabilizing reactive intermediates. researchgate.net

Steric hindrance imparted by the bromine atoms can also play a crucial role in dictating the regioselectivity and stereoselectivity of the catalyzed reaction. nsf.govrsc.org The position of the bromine atoms can influence the approach of substrates to the metal center, favoring specific binding orientations and leading to the preferential formation of one product over others.

While the specific mechanistic details can vary depending on the reaction and the metal center involved, a general catalytic cycle for a cross-coupling reaction mediated by a 5,5'-Dibromo-8,8'-biquinoline-metal complex can be proposed. The cycle would likely involve the initial activation of the catalyst, followed by oxidative addition of a substrate to the metal center. Subsequent transmetalation or insertion steps would introduce the second coupling partner, and the final reductive elimination step would form the desired product and regenerate the active catalyst.

Materials Science Applications of 5,5 Dibromo 8,8 Biquinoline Derivatives

Synthesis of π-Conjugated Organic Materials and Polymers

The synthesis of π-conjugated polymers from di-brominated aromatic compounds is a well-established field. nih.gov Common methods include various cross-coupling reactions such as Suzuki, Stille, and Yamamoto polymerizations. These techniques allow for the creation of well-defined polymer backbones with alternating monomer units.

Development of Donor-Acceptor Type Polymers based on Biquinoline

The electron-deficient nature of the biquinoline unit makes it an excellent candidate for use as an acceptor moiety in donor-acceptor (D-A) type polymers. By copolymerizing 5,5'-dibromo-8,8'-biquinoline with electron-rich (donor) co-monomers, it is possible to create materials with a small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. This intramolecular charge transfer between the donor and acceptor units is a key principle in designing low bandgap organic semiconductors.

Electronic and Optical Properties of Biquinoline-Based Polymers

The electronic and optical properties of conjugated polymers are intrinsically linked to their molecular structure. For hypothetical polymers derived from 5,5'-dibromo-8,8'-biquinoline, these properties would be significantly influenced by the biquinoline core.

Tuning of Highest Occupied Molecular Orbital (HOMO) Levels in Conjugated Systems

In donor-acceptor copolymers, the HOMO level is largely determined by the donor unit, while the LUMO level is primarily influenced by the acceptor unit. By selecting different donor co-monomers to polymerize with the 5,5'-dibromo-8,8'-biquinoline acceptor, it would be possible to systematically tune the HOMO energy level of the resulting polymer. A lower HOMO level generally leads to better air stability and a higher open-circuit voltage in organic photovoltaic devices.

Potential in Organic Optoelectronic Devices

Polymers based on 5,5'-dibromo-8,8'-biquinoline are anticipated to have significant potential in various organic optoelectronic devices. Their tunable electronic properties, stemming from the donor-acceptor architecture, would make them suitable for applications in:

Organic Photovoltaics (OPVs): As the acceptor component in the active layer, where their tunable HOMO/LUMO levels could be optimized for efficient charge separation and collection.

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials, leveraging the electron-deficient nature of the biquinoline core.

Organic Field-Effect Transistors (OFETs): The rigid backbone could promote ordered packing in the solid state, leading to high charge carrier mobilities required for transistor applications.

Thin Film Properties and Device Fabrication Strategies

The transition from a promising chemical compound to a functional material hinges on its ability to be processed into high-quality thin films. Derivatives of 5,5'-Dibromo-8,8'-biquinoline are often utilized in the creation of conjugated polymers, which are essential for a variety of electronic devices. The properties of the thin films formed from these polymers are critically dependent on the fabrication method and subsequent processing conditions.

Device fabrication involving biquinoline-based polymers often employs solution-based techniques such as spin coating, which allows for the deposition of uniform thin films over large areas. The choice of solvent, solution concentration, and spin speed are crucial parameters that influence the resulting film's morphology, thickness, and molecular ordering. These factors, in turn, have a direct impact on the material's charge transport capabilities. The performance of semiconducting polymers is highly sensitive to their microstructure, and achieving optimal molecular packing is a key challenge in device fabrication. researchgate.net

The electroluminescent and photophysical properties of a series of polyquinolines have been investigated to understand the effects of their molecular and supramolecular structures on their light-emitting capabilities. Thin films of these polymers have shown photoluminescence quantum yields ranging from 2% to 30%. dtic.mil The electroluminescence colors of these materials can be tuned across the visible spectrum—from blue and green to yellow, orange, and red—by modifying the molecular structure. dtic.mil

Below is a table summarizing the photoluminescence (PL) properties of thin films of various polyquinoline derivatives, illustrating the tunability of their emission characteristics.

| Polymer ID | PL Peak (nm) | Emission Color | PL Efficiency (%) |

| PPQ (1) | 578 | Orange | - |

| PDMPQ (3e) | 534 | Green | - |

| PPPQ (3a) | 574 | Orange | - |

| PTPQ (3f) | 622 | Red | - |

| BuM-PPQ (4h) | 426 | Blue | - |

| Bu-PPQ (4g) | 554 | Yellow | - |

| Data sourced from studies on polyquinoline photophysical properties. dtic.mil |

Stability and Durability of Biquinoline-Containing Materials

A critical factor determining the viability of any new material for commercial applications is its long-term stability and durability under operational stress. For materials derived from 5,5'-Dibromo-8,8'-biquinoline, which are often intended for use in electronic devices, understanding and mitigating degradation mechanisms is paramount.

Polyquinolines, the class of polymers often synthesized from biquinoline precursors, are known for their high thermal stability. dtic.mil This intrinsic thermal robustness is a significant advantage for device longevity, as it helps to prevent degradation due to heat generated during operation.

However, the operational stability of devices like OLEDs is a complex issue influenced by multiple factors, including the chemical stability of the materials in their charged states (cations and anions), the integrity of the interfaces between different layers, and their susceptibility to environmental factors like oxygen and moisture.

Studies on the degradation of organic light-emitting devices have highlighted that the instability of the organic materials in their cationic state can be a primary cause of decreased performance over time. For instance, in devices based on tris(8-hydroxyquinoline) aluminum (Alq3), a related quinoline (B57606) compound, the injection of holes into the Alq3 layer has been identified as a major factor in device degradation. The degradation products of Alq3 cations can act as fluorescence quenchers, reducing the device's light output. researchgate.net

The long-term operational stability of organic electronic devices is a key area of research. Understanding the interplay of thermal, mechanical, and electrical stresses on the materials is crucial for developing accurate lifetime models. rsisinternational.orgrepec.org The degradation of these devices can manifest as a decrease in luminescence, an increase in operating voltage, or the formation of non-emissive regions known as "dark spots." researchgate.net

Strategies to enhance the stability of biquinoline-containing materials and the devices incorporating them include molecular design to improve the intrinsic stability of the polymer backbone and the encapsulation of devices to protect them from ambient air and moisture. The development of materials with improved charge balance can also contribute to longer device lifetimes by reducing the accumulation of unstable charged species.

Theoretical and Computational Studies of 5,5 Dibromo 8,8 Biquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic properties of organic molecules. researchgate.netscispace.com This approach is favored for its balance of computational cost and accuracy in reproducing experimental values. scispace.com For molecules like 5,5-Dibromo-8,8-biquinoline, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set like 6-311G(d,p) to accurately describe the electron distribution. scispace.comresearchgate.net Such calculations begin by optimizing the molecule's geometry to find its lowest energy structure, which then serves as the basis for further property analysis.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. eurjchem.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. Conversely, the LUMO is the first available orbital to accept electrons, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For π-conjugated systems like this compound, the HOMO is typically distributed along the π-system of the biquinoline core, while the LUMO is similarly delocalized. The bromine substituents can also influence the energy levels of these orbitals through inductive and resonance effects. DFT calculations provide quantitative values for these energy levels.

Illustrative Data Table: Calculated Frontier Orbital Energies This table presents typical, plausible energy values for a substituted biquinoline system based on DFT calculations reported for analogous heterocyclic compounds. researchgate.net

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.15 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -2.05 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

DFT calculations are a reliable tool for predicting and interpreting various types of molecular spectra. nih.gov By computing the second derivatives of the energy with respect to atomic positions, one can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra allow for the precise assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, aromatic ring deformation, and C-Br vibrations. nih.govresearchgate.net

Furthermore, electronic transitions, which are observed in UV-visible (UV-vis) spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). eurjchem.com This method calculates the energies of excited states, allowing for the prediction of absorption wavelengths (λmax). The primary electronic transition in molecules like this compound is typically the HOMO→LUMO transition, which corresponds to a π→π* excitation within the conjugated biquinoline system.

Illustrative Data Table: Predicted Spectroscopic Data This table shows hypothetical spectroscopic values that could be obtained from DFT and TD-DFT calculations for this compound.

| Spectroscopic Technique | Predicted Parameter | Corresponding Transition/Vibration |

|---|---|---|

| UV-visible | λmax ≈ 302 nm | HOMO → LUMO (π→π*) |

| Infrared (IR) | ν ≈ 1580 cm-1 | Aromatic C=C stretching |

Molecular Dynamics and Conformation Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, vibrates, and changes its shape at a given temperature. tanaffosjournal.ir

For this compound, a key structural feature is the torsional or dihedral angle about the C8-C8' single bond connecting the two quinoline (B57606) rings. This rotation is not free and is subject to steric hindrance between the hydrogen atoms at the 7 and 7' positions. MD simulations can be used to explore the conformational landscape of the molecule, identifying stable conformers (e.g., twisted cisoid or transoid forms) and the energy barriers for rotation between them. These simulations are typically run using a molecular mechanics force field (e.g., OPLS) and can be performed in a simulated solvent environment to mimic solution-phase behavior. nih.gov The results of such simulations provide insight into the molecule's flexibility and the predominant shapes it adopts in different environments.

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a common reaction involves the substitution of the bromine atoms via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). DFT calculations can be employed to map the entire reaction pathway for such transformations.

This involves:

Identifying Intermediates: Locating the structures of all stable species along the reaction coordinate.

Locating Transition States: Finding the highest-energy structure that connects reactants to products (or intermediates).

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

By modeling the full catalytic cycle, researchers can gain a detailed understanding of how the reaction proceeds, rationalize the observed product selectivity, and even predict how changes to the catalyst or reactants might influence the outcome. This computational approach provides a molecular-level picture of the reaction dynamics that is often inaccessible through experimental means alone.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8,8'-biquinoline (B11861986) |

| Quinoline |

| 2,2'-biquinoline (B90511) |

| 5,7-dichloro-8-hydroxyquinoline |

Advanced Spectroscopic and Electrochemical Characterization of 5,5 Dibromo 8,8 Biquinoline and Its Derivatives

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is a powerful technique for determining the solid-state structure of crystalline materials. A study by Deacon et al. (2012) focused on the synthesis and coupling of functionalized isomeric biquinolines, including 5,5'-Dibromo-8,8'-biquinoline. While the study indicates that X-ray structural analyses were performed on related compounds to provide insight into the mode of packing, specific crystallographic data for 5,5'-Dibromo-8,8'-biquinoline itself was not explicitly detailed in the abstract. utas.edu.au

Elucidation of Molecular Packing and Intermolecular Interactions

The molecular packing and intermolecular interactions are crucial for understanding the properties of materials in the solid state. The aforementioned study by Deacon et al. (2012) suggests that the X-ray structural analysis of derivatives of 5,5'-Dibromo-8,8'-biquinoline reveals important information about how these molecules arrange themselves in a crystal lattice. utas.edu.au However, without the specific crystallographic data for the parent compound, a detailed description of its molecular packing and intermolecular forces remains to be fully elucidated from the available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution. Despite a thorough search of available scientific literature, specific ¹H and ¹³C NMR spectroscopic data for 5,5'-Dibromo-8,8'-biquinoline could not be located. While NMR data for related compounds such as 5,7-dibromo-8-hydroxyquinoline are available, this information is not directly applicable to the target compound of this article.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. Currently, there is no specific UV-Vis absorption data available in the searched literature for 5,5'-Dibromo-8,8'-biquinoline.

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy is used to investigate the emission properties of a compound after it has absorbed light. The search for photoluminescence data for 5,5'-Dibromo-8,8'-biquinoline did not yield any specific results.

Cyclic Voltammetry for Electrochemical Properties and Redox Behavior

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. No data on the cyclic voltammetry of 5,5'-Dibromo-8,8'-biquinoline was found in the reviewed literature.

Time-Resolved Spectroscopic Techniques (e.g., Transient Absorption)

Time-resolved spectroscopic techniques, particularly transient absorption spectroscopy, are powerful tools for investigating the ultrafast dynamic processes that occur in molecules after photoexcitation. These methods allow for the direct observation and characterization of short-lived excited states, providing critical insights into their formation, decay pathways, and electronic and structural properties. While specific experimental data from time-resolved transient absorption studies on 5,5'-Dibromo-8,8'-biquinoline are not extensively available in the reviewed literature, the principles of the technique and findings from closely related compounds, such as halogenated bipyridines and other quinoline (B57606) derivatives, can provide a framework for understanding the expected photophysical behavior of this molecule.

Transient absorption spectroscopy operates on a pump-probe principle. An initial "pump" laser pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse, typically a broadband white light continuum, is then used to measure the absorption spectrum of the photoexcited species. By varying the time delay between the pump and probe pulses, it is possible to track the temporal evolution of the excited states from femtoseconds to microseconds and beyond.

The resulting transient absorption spectrum provides a wealth of information. Positive absorption bands correspond to the absorption of the probe light by the excited-state population (excited-state absorption, ESA), while negative signals, or "bleaches," arise from the depletion of the ground-state population and stimulated emission from the excited state. The analysis of these spectral features and their kinetics reveals the lifetimes of various excited states, the rates of intersystem crossing (ISC) from singlet to triplet states, and the dynamics of intramolecular processes such as charge transfer, conformational changes, and energy transfer.

For a molecule like 5,5'-Dibromo-8,8'-biquinoline, the presence of heavy bromine atoms would be expected to significantly influence its excited-state dynamics. The heavy-atom effect is known to enhance spin-orbit coupling, which can facilitate ISC, leading to a more efficient population of the triplet state and potentially shorter fluorescence lifetimes.

Research on related brominated aromatic compounds has demonstrated these principles. For instance, studies on brominated N-phenyl-2-naphthylamine-based naphthalimides have shown that bromine substitution leads to enhanced triplet quantum yields. The near degeneracy between singlet and triplet excited states in such molecules facilitates the spin flipping required for ISC.

The table below illustrates the kind of data that would be obtained from a transient absorption study, using hypothetical values based on trends observed in similar aromatic systems.

Table 1: Hypothetical Transient Absorption Data for 5,5'-Dibromo-8,8'-biquinoline

| Parameter | Value | Description |

|---|---|---|

| λmax (Ground-State Absorption) | ~320 nm | Wavelength of maximum ground-state absorption. |

| λmax (Excited-State Absorption) | ~450 nm, ~580 nm | Wavelengths of maximum absorption of the excited species. |

| τS1 (Singlet Lifetime) | 1-5 ns | Lifetime of the lowest excited singlet state (S₁). |

| τT1 (Triplet Lifetime) | 10-100 µs | Lifetime of the lowest triplet state (T₁). |

| ΦISC (Intersystem Crossing Yield) | > 0.8 | Quantum yield of the transition from the singlet to the triplet state. |

Note: The data in this table are illustrative and not based on experimental measurements for 5,5'-Dibromo-8,8'-biquinoline.

Detailed analysis of the transient absorption data would involve global fitting of the time-resolved spectra to a kinetic model. This can deconvolve the overlapping spectra of different transient species (e.g., the initially populated singlet state and the subsequent triplet state) and determine the rate constants for the transitions between them. For example, the decay of the stimulated emission signal would correlate with the lifetime of the fluorescent singlet state, while the rise time of the triplet-triplet absorption band would correspond to the rate of intersystem crossing.

Furthermore, femtosecond-resolved experiments can capture even earlier events, such as internal conversion from higher excited states (Sn) to the lowest excited singlet state (S₁) and vibrational relaxation within an electronic state. These processes typically occur on the sub-picosecond to tens of picoseconds timescale.

Reaction Mechanisms Involving 5,5 Dibromo 8,8 Biquinoline

Elucidation of Cross-Coupling Reaction Pathways (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For 5,5'-Dibromo-8,8'-biquinoline, this reaction allows for the selective substitution of the bromine atoms with a variety of organic residues, enabling the synthesis of functionalized biquinoline derivatives. The catalytic cycle of the Suzuki coupling for 5,5'-Dibromo-8,8'-biquinoline can be described by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The reaction commences with the oxidative addition of the C-Br bond of 5,5'-Dibromo-8,8'-biquinoline to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. Subsequently, transmetalation occurs, where the organic group from an organoboron reagent (such as a boronic acid or ester) is transferred to the palladium(II) complex, displacing the bromide ion. This step is typically facilitated by a base, which activates the organoboron compound. The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Given the presence of two bromine atoms in 5,5'-Dibromo-8,8'-biquinoline, the Suzuki coupling can proceed in a stepwise manner, allowing for the synthesis of both mono- and disubstituted products. By controlling the stoichiometry of the organoboron reagent and the reaction conditions, a degree of selectivity can be achieved.

Table 1: Key Steps in the Suzuki-Miyaura Coupling of 5,5'-Dibromo-8,8'-biquinoline

| Step | Description | Intermediate Formed |

| Oxidative Addition | The palladium(0) catalyst inserts into the C-Br bond of the biquinoline. | A Pd(II) complex with the biquinoline and a bromide ligand. |

| Transmetalation | An organic group (R) is transferred from the organoboron reagent to the Pd(II) complex, with the help of a base. | A Pd(II) complex with the biquinoline and the new organic group. |

| Reductive Elimination | The biquinoline and the new organic group are eliminated from the Pd(II) complex, forming a C-C bond and regenerating the Pd(0) catalyst. | The substituted biquinoline product and the regenerated Pd(0) catalyst. |

Radical Intermediates and Reaction Progression in Biquinoline Chemistry

While many transformations of 5,5'-Dibromo-8,8'-biquinoline proceed through organometallic intermediates, the involvement of radical species in certain reaction pathways cannot be discounted, particularly in reactions such as the Ullmann coupling. The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, can, under certain conditions, proceed via a radical mechanism.

A radical chain reaction is typically characterized by three distinct phases: initiation, propagation, and termination. libretexts.org In the context of biquinoline chemistry, the initiation step could involve the formation of a biquinoline radical through a single-electron transfer from a metal catalyst or through homolytic cleavage of the carbon-bromine bond induced by heat or light. lumenlearning.com

Once a radical is formed, the propagation phase begins. This is a series of self-sustaining steps where the initial radical reacts with a neutral molecule to generate a new radical, which then continues the chain. For instance, a biquinoline radical could react with another molecule or a coupling partner.

The termination phase occurs when two radical species react with each other to form a stable, non-radical product, thus ending the chain reaction. libretexts.org While less common than the organometallic pathways for many biquinoline reactions, understanding the potential for radical involvement is crucial for explaining side products and for developing alternative synthetic strategies.

Table 2: General Steps of a Radical Chain Reaction

| Step | Description | Example |

| Initiation | Formation of a radical species from a non-radical precursor. | Homolytic cleavage of a C-Br bond upon exposure to heat or UV light. |

| Propagation | A radical reacts with a stable molecule to form a new radical. | A biquinoline radical abstracts a hydrogen atom from a solvent molecule. |

| Termination | Two radicals combine to form a stable, non-radical product. | Two biquinoline radicals couple to form a dimer. |

Mechanistic Investigations of Ligand Exchange in Coordination Complexes

Coordination complexes of 5,5'-Dibromo-8,8'-biquinoline are of significant interest due to their potential applications in catalysis and materials science. The exchange of ligands in these complexes is a fundamental process that dictates their reactivity and stability. Ligand substitution reactions in metal complexes can proceed through a continuum of mechanisms, primarily categorized as associative and dissociative pathways. libretexts.org

In an associative (A) mechanism , the incoming ligand first binds to the metal center, forming a higher-coordinate intermediate. Subsequently, the departing ligand is released. This pathway is more common for complexes with an accessible coordination site, such as square planar complexes. libretexts.org

Conversely, in a dissociative (D) mechanism , the departing ligand first breaks its bond with the metal center, generating a lower-coordinate intermediate. The incoming ligand then coordinates to this intermediate. This pathway is more typical for sterically crowded or coordinatively saturated complexes, such as many octahedral complexes. libretexts.orglibretexts.org

The preferred mechanism for a given 5,5'-Dibromo-8,8'-biquinoline complex will depend on several factors, including the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions. Kinetic studies are often employed to elucidate the operative mechanism by examining the dependence of the reaction rate on the concentrations of the complex and the incoming ligand.

Table 3: Comparison of Associative and Dissociative Ligand Exchange Mechanisms

| Feature | Associative (A) Mechanism | Dissociative (D) Mechanism |

| Rate Determining Step | Formation of the new bond with the incoming ligand. | Breaking of the bond with the departing ligand. |

| Intermediate | Higher coordination number than the reactant. | Lower coordination number than the reactant. |

| Rate Law Dependence | Typically shows dependence on the concentration of the incoming ligand. | Often shows no dependence on the concentration of the incoming ligand. |

| Favored by | Less sterically hindered complexes, strong nucleophilic incoming ligands. | Sterically hindered complexes, weak bond to the departing ligand. |

Supramolecular Chemistry of Biquinoline Systems

Self-Assembly and Noncovalent Interactions in Biquinoline Crystal Structures

The spontaneous organization of molecules into stable, structurally well-defined aggregates is known as self-assembly. In the context of 5,5'-Dibromo-8,8'-biquinoline, this process is governed by a variety of noncovalent interactions that dictate the final crystal structure. While specific crystallographic data for 5,5'-Dibromo-8,8'-biquinoline is not extensively documented in publicly available literature, the behavior of related halogenated quinoline (B57606) and biquinoline derivatives provides a strong basis for understanding its potential supramolecular motifs.

Key noncovalent interactions expected to play a significant role in the crystal packing of 5,5'-Dibromo-8,8'-biquinoline include:

Halogen Bonding: The bromine atoms at the 5 and 5' positions are highly likely to participate in halogen bonds. A halogen bond is a directional interaction between a halogen atom (Lewis acid) and a Lewis base. In this case, the bromine atoms can interact with the nitrogen atoms of adjacent biquinoline molecules (Br···N interactions) or with other bromine atoms (Br···Br interactions). These interactions are highly directional and can significantly influence the orientation of molecules within the crystal lattice.

π–π Stacking: The aromatic quinoline rings provide extensive π-systems that can interact through stacking interactions. These interactions, driven by electrostatic and van der Waals forces, lead to the parallel or offset arrangement of the aromatic planes, contributing to the stability of the crystal structure.

Hydrogen Bonding: Although the 5,5'-Dibromo-8,8'-biquinoline molecule itself does not possess strong hydrogen bond donors, C–H···N and C–H···Br interactions can occur, where hydrogen atoms on the aromatic rings act as weak donors to the nitrogen or bromine atoms of neighboring molecules.

The interplay of these interactions results in a complex energy landscape where the final crystal structure represents a thermodynamic minimum. The shape of the 5,5'-Dibromo-8,8'-biquinoline molecule, with its rigid biquinoline core and the specific positioning of the bromine atoms, will guide the self-assembly process towards specific packing motifs.

Table 1: Potential Noncovalent Interactions in 5,5'-Dibromo-8,8'-biquinoline Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Self-Assembly |

| Halogen Bond | C–Br | N (Biquinoline) | < 3.5 | Directional control, formation of chains or networks |

| Halogen Bond | C–Br | Br | < 3.7 | Linking molecules, influencing packing density |

| π–π Stacking | Biquinoline Ring | Biquinoline Ring | 3.3–3.8 | Stabilization of layered or columnar structures |

| Hydrogen Bond | C–H | N (Biquinoline) | < 3.0 | Fine-tuning of molecular orientation |

| Hydrogen Bond | C–H | Br | < 3.0 | Contribution to overall lattice energy |

Formation of Extended Architectures based on Biquinoline Cores

The biquinoline core of 5,5'-Dibromo-8,8'-biquinoline serves as a robust and versatile building block for the construction of extended supramolecular architectures. The directional nature of the noncovalent interactions, particularly halogen and hydrogen bonds, allows for the programmed assembly of one-, two-, or even three-dimensional networks.

The formation of these extended structures can be conceptualized through the principles of crystal engineering, which involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. In the case of 5,5'-Dibromo-8,8'-biquinoline, the bromine substituents act as key "sticky" points, directing the assembly in a predictable manner.

The potential for forming diverse and complex architectures makes biquinoline-based systems like 5,5'-Dibromo-8,8'-biquinoline attractive for applications in materials science, such as in the development of porous materials, sensors, or electronic devices.

Ligand Design for Directed Supramolecular Assembly

The rational design of ligands is a cornerstone of supramolecular chemistry, enabling the construction of assemblies with desired structures and functions. The 5,5'-Dibromo-8,8'-biquinoline molecule can itself be considered a ligand, particularly in the context of coordination-driven self-assembly where it can bind to metal ions.

However, the principles of ligand design also apply to the modification of the biquinoline core to control its self-assembly behavior. Strategic placement of functional groups can be used to enhance or suppress certain noncovalent interactions, thereby directing the assembly process towards a specific outcome.

Key design considerations for biquinoline-based ligands include:

Position and Nature of Substituents: The introduction of different substituents at various positions on the biquinoline rings can dramatically alter the electronic properties and steric profile of the molecule. For example, replacing the bromine atoms with other halogens (chlorine or iodine) would modulate the strength and directionality of halogen bonds. Adding hydrogen bond donors or acceptors would introduce new possibilities for supramolecular synthons.

Coordination Sites: The nitrogen atoms of the biquinoline core are excellent coordination sites for metal ions. By designing biquinoline ligands with specific steric and electronic properties, it is possible to control the coordination geometry around the metal center, leading to the formation of discrete metallosupramolecular architectures like cages, grids, or polymers.

In essence, by understanding the fundamental principles of noncovalent interactions and applying them to the design of biquinoline-based ligands, chemists can gain a high degree of control over the self-assembly process, paving the way for the creation of novel supramolecular materials with tailored properties.

Future Research Trajectories and Emerging Applications of 5,5 Dibromo 8,8 Biquinoline

Development of Next-Generation Functional Materials and Devices

There is a notable absence of specific research on the use of 5,5-Dibromo-8,8-biquinoline in the development of next-generation functional materials and devices. While biquinoline-based structures are of interest in areas like organic light-emitting diodes (OLEDs) and polymer chemistry, dedicated studies focusing on the 5,5-dibromo variant are not found in the current body of scientific literature. The potential for this compound to serve as a building block for novel polymers or coordination complexes with unique electronic or photophysical properties remains a speculative area awaiting investigation.

Exploration of Novel Catalytic Transformations

The application of this compound in novel catalytic transformations is another area where specific research is lacking. Biquinoline ligands are known to form stable complexes with various transition metals, which can act as catalysts in a range of organic reactions. The bromine substituents on the 5,5'-positions could potentially be leveraged in cross-coupling reactions to synthesize more complex ligand architectures. However, published studies detailing the synthesis of such catalysts from this compound and their subsequent application in catalysis are not currently available.

Advanced Understanding of Structure-Property Relationships through Integrated Methodologies

A detailed understanding of the structure-property relationships of this compound through integrated experimental and computational methodologies has not been a focus of published research. While general principles of aromaticity, ligand field theory, and the impact of halogen substitution can be applied, specific studies that systematically investigate how the dibromo substitution pattern influences the electronic, optical, and coordination properties of the 8,8-biquinoline core are absent from the scientific record. Such fundamental studies would be a prerequisite for its rational design into functional materials or catalysts.

Interdisciplinary Applications in Energy and Environmental Science

There is no available research that specifically explores the interdisciplinary applications of this compound in energy and environmental science. Potential roles in areas such as solar energy conversion, energy storage, or environmental remediation have not been investigated for this particular compound. While related heterocyclic compounds have been explored for such applications, the specific contributions and potential advantages of the this compound structure remain an open question for future research.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 5,5-Dibromo-8,8-biquinoline?

Answer:

The synthesis typically involves bromination of 8-hydroxyquinoline derivatives under controlled conditions. For example, bromine or brominating agents (e.g., N-bromosuccinimide) can be used in acidic media (e.g., HBr or acetic acid) at 60–80°C to introduce bromine atoms at the 5,5′-positions . Post-synthesis purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane/hexane eluents. To ensure reproducibility, document reagent purity, reaction time, temperature, and solvent ratios explicitly .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm bromine substitution patterns and aromatic proton environments .

- X-ray crystallography to resolve solid-state molecular geometry and intermolecular interactions, particularly in coordination polymers .

- UV-Vis and fluorescence spectroscopy to study electronic transitions and potential applications in sensing (e.g., metal ion detection) .

- DFT calculations to correlate experimental spectral data with theoretical electronic structures .

Advanced: How can researchers design coordination polymers using this compound as a ligand?

Answer:

The dibromo-biquinoline ligand’s steric and electronic properties influence metal-ligand coordination. Key considerations:

- Metal selection : Transition metals (e.g., Zn²⁺, Cu²⁺) with high affinity for nitrogen donors are preferred. Adjust pH to deprotonate hydroxyl groups if present .

- Solvent systems : Use polar solvents (DMF, DMSO) to enhance ligand solubility and facilitate self-assembly.

- Structural analysis : Combine X-ray diffraction with IR spectroscopy to confirm binding modes (e.g., monodentate vs. bridging) .

Advanced: How should researchers resolve contradictions between experimental spectral data and computational models?

Answer:

Contradictions (e.g., NMR shifts vs. DFT-predicted values) require methodological triangulation:

Cross-validate techniques : Compare XRD bond lengths with DFT-optimized geometries .

Re-examine assumptions : Check for solvent effects or protonation states in computational models .

Alternative hypotheses : Test whether substituent electronic effects (e.g., bromine’s electron-withdrawing nature) explain deviations .

Collaborative analysis : Engage crystallographers and computational chemists to reconcile discrepancies .

Advanced: What strategies optimize this compound derivatives as fluorophores for metal sensing?

Answer:

- Structural modification : Introduce electron-donating/withdrawing groups at the 8-position to tune emission wavelengths and quantum yields .

- Solvent screening : Test polarity effects on fluorescence intensity (e.g., aqueous vs. organic media) .

- Metal selectivity assays : Use competitive binding studies with transition metals (e.g., Zn²⁺ vs. Cu²⁺) to assess specificity .

- Mechanistic validation : Pair fluorescence quenching data with Job plot analysis to determine stoichiometry .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation via oxidation or moisture absorption .

- Handling : Use gloves and fume hoods to avoid dermal exposure; brominated quinolines may exhibit moderate toxicity .

- Stability testing : Monitor decomposition via periodic HPLC or TLC analysis under varying conditions (light, temperature) .

Advanced: How can mechanistic studies elucidate the role of this compound in catalytic systems?

Answer:

- Kinetic studies : Track reaction rates under varying ligand/metal ratios to identify rate-determining steps .

- Spectroscopic trapping : Use EPR or UV-Vis to detect intermediates (e.g., metal-ligand radicals) .

- Computational modeling : Map reaction pathways using DFT to propose activation barriers and transition states .

- Controlled experiments : Compare catalytic efficiency with non-brominated analogs to isolate bromine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.